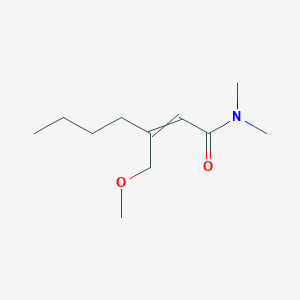
3-(methoxymethyl)-N,N-dimethylhept-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-N,N-dimethylhept-2-enamide is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a hept-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-N,N-dimethylhept-2-enamide typically involves the reaction of hept-2-enamide with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)-N,N-dimethylhept-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the hept-2-enamide backbone can be reduced to form saturated amides.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Formation of methoxymethyl aldehyde or methoxymethyl carboxylic acid.
Reduction: Formation of N,N-dimethylheptanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-N,N-dimethylhept-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(methoxymethyl)-N,N-dimethylhept-2-enamide involves its interaction with specific molecular targets and pathways. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors. These interactions can modulate biological processes, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxymethyl)-N,N-dimethylheptanamide: Similar structure but lacks the double bond.
3-(Methoxymethyl)-N,N-dimethylhex-2-enamide: Similar structure but with a shorter carbon chain.
3-(Methoxymethyl)-N,N-dimethylhept-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
3-(Methoxymethyl)-N,N-dimethylhept-2-enamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the methoxymethyl group and the double bond in the hept-2-enamide backbone allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
922177-58-0 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-N,N-dimethylhept-2-enamide |
InChI |
InChI=1S/C11H21NO2/c1-5-6-7-10(9-14-4)8-11(13)12(2)3/h8H,5-7,9H2,1-4H3 |
Clave InChI |
AFYDORVAWFVDPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC(=O)N(C)C)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
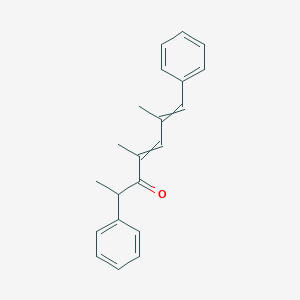
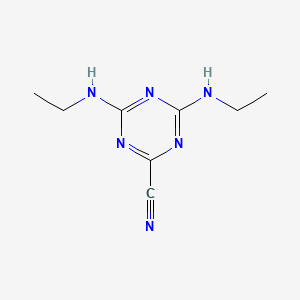
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
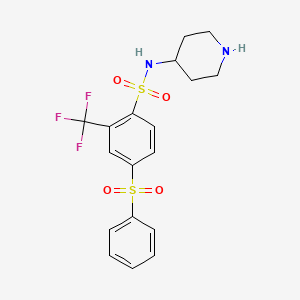
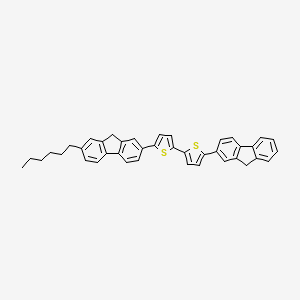
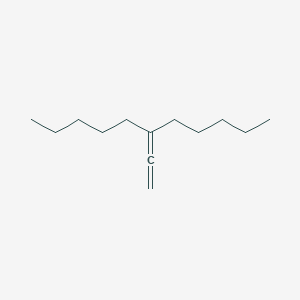
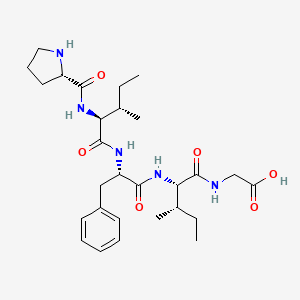
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)



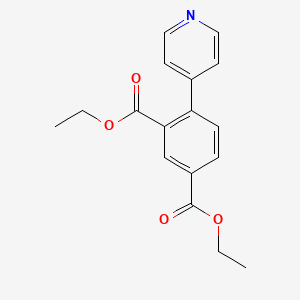
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
